ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are significant due to their diverse biological activities and their role as building blocks in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 7-bromo-4-hydroxyquinoline with ethyl chloroformate under basic conditions to form the desired ester. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 7-bromo-4-oxo-6-methoxyquinoline-3-carboxylate.
Reduction: Formation of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to intercalate into DNA, disrupting the replication process. Additionally, its anti-inflammatory effects could be due to the inhibition of key enzymes involved in the inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
- 7-bromo-4-hydroxyquinoline-3-carboxylic acid
- 6-methoxyquinoline-3-carboxylate
Uniqueness
Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate stands out due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a unique scaffold for further chemical modifications and potential therapeutic applications .
Properties
CAS No. |
953803-79-7 |
---|---|
Molecular Formula |
C13H12BrNO4 |
Molecular Weight |
326.1 |
Purity |
95 |
Origin of Product |
United States |
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